Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pteridine and benzoate moieties. The key steps involve:
Formation of the pteridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the pent-4-yn-2-yl group: This step involves the use of alkynylation reactions, often facilitated by palladium catalysts.
Coupling with benzoate: The final step involves the esterification or amidation reaction to attach the benzoate group to the pteridine core.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate: Similar structure but with sodium instead of lithium.
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: Lacks the lithium ion, which may affect its solubility and reactivity.
Uniqueness
Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activity. The lithium ion can enhance the compound’s solubility in certain solvents and may also affect its interaction with biological targets.
Properties
IUPAC Name |
lithium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2.Li/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHWNKYENQEKML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15LiN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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